molecular formula C18H17NO5S3 B156449 Calicheamicinone CAS No. 126629-10-5

Calicheamicinone

Cat. No. B156449
M. Wt: 423.5 g/mol
InChI Key: KSPGUBODGVOTHI-XRJAHZOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calicheamicinone is a natural product derived from the bacterium Micromonospora echinospora. The compound has gained attention due to its potent cytotoxicity and its ability to bind to DNA, making it a valuable tool for scientific research. In

Scientific Research Applications

Calicheamicinone has been used in a variety of scientific research applications. Its cytotoxicity has made it a valuable tool for cancer research. The compound has been used in studies to investigate the mechanisms of DNA damage and repair, as well as the role of DNA-binding agents in cancer treatment. Calicheamicinone has also been used in studies to investigate the structure and function of DNA.

Mechanism Of Action

Calicheamicinone binds to DNA through its enediyne core, which undergoes a Bergman cyclization to produce reactive oxygen species. These reactive oxygen species cause DNA strand breaks, leading to cell death. Calicheamicinone has a unique mechanism of action compared to other DNA-binding agents, making it a valuable tool for studying DNA damage and repair.

Biochemical And Physiological Effects

Calicheamicinone has been shown to induce apoptosis in cancer cells, making it a potential cancer treatment. However, the compound also has toxic effects on healthy cells. Calicheamicinone has been shown to cause DNA damage and inhibit DNA replication, leading to cell cycle arrest. The compound has also been shown to induce oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

Calicheamicinone has several advantages for lab experiments. Its potent cytotoxicity allows for the investigation of DNA damage and repair mechanisms. The compound's unique mechanism of action also makes it a valuable tool for studying DNA-binding agents. However, calicheamicinone's toxicity can be a limitation for lab experiments. Careful handling and disposal of the compound are necessary to ensure the safety of researchers.

Future Directions

There are several future directions for calicheamicinone research. One potential direction is the development of calicheamicinone derivatives with improved selectivity and reduced toxicity. Another direction is the investigation of the compound's potential as a cancer treatment. Finally, calicheamicinone could be used to investigate the role of DNA damage and repair mechanisms in aging and age-related diseases.
Conclusion
Calicheamicinone is a powerful tool for scientific research due to its potent cytotoxicity and unique mechanism of action. The compound has been used in studies to investigate DNA damage and repair mechanisms, as well as the structure and function of DNA. While calicheamicinone's toxicity can be a limitation for lab experiments, its potential as a cancer treatment and its role in aging and age-related diseases make it a valuable area of research for the future.

Synthesis Methods

Calicheamicinone is typically isolated from the fermentation broth of M. echinospora. However, the low yield of this method has led to the development of total synthesis strategies. The first total synthesis of calicheamicinone was reported in 2001 by scientists at the University of California, Berkeley. The synthesis involves 25 steps and has a yield of 0.5%.

properties

CAS RN

126629-10-5

Product Name

Calicheamicinone

Molecular Formula

C18H17NO5S3

Molecular Weight

423.5 g/mol

IUPAC Name

methyl N-[(1R,4Z,8S,13Z)-1,8-dihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate

InChI

InChI=1S/C18H17NO5S3/c1-24-17(22)19-16-14(21)11-18(23)9-6-4-3-5-7-13(20)15(16)12(18)8-10-26-27-25-2/h3-4,8,13,20,23H,10-11H2,1-2H3,(H,19,22)/b4-3-,12-8-/t13-,18-/m0/s1

InChI Key

KSPGUBODGVOTHI-XRJAHZOWSA-N

Isomeric SMILES

COC(=O)NC1=C\2[C@H](C#C/C=C\C#C[C@@](/C2=C\CSSSC)(CC1=O)O)O

SMILES

COC(=O)NC1=C2C(C#CC=CC#CC(C2=CCSSSC)(CC1=O)O)O

Canonical SMILES

COC(=O)NC1=C2C(C#CC=CC#CC(C2=CCSSSC)(CC1=O)O)O

synonyms

calicheamicinone

Origin of Product

United States

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